![molecular formula C13H18N2O2 B4013159 N-(sec-butyl)-N'-(2-methylphenyl)ethanediamide](/img/structure/B4013159.png)
N-(sec-butyl)-N'-(2-methylphenyl)ethanediamide
Description
Synthesis Analysis
The synthesis of compounds similar to N-(sec-butyl)-N'-(2-methylphenyl)ethanediamide involves complex reactions, often requiring specific conditions for optimal yields. For instance, the regioselective reactions of related ethanediamides with acetylenic esters in the presence of tert-butyl isocyanide lead to various products under controlled conditions (Yavari, Moradi, Nasiri, & Djahaniani, 2005). Metalation reactions involving butyllithium and diamines indicate the reactivity and potential synthesis pathways for similar structures (Rausch & Ciappenelli, 1967).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds, such as platinum(II) complexes with N-(omega-phenylalkyl)-1,2-ethanediamine, highlight the impact of methylene chain length on intermolecular interactions (Goto et al., 2003). X-ray structural determination provides insights into the stable configurations and potential structural characteristics of N-(sec-butyl)-N'-(2-methylphenyl)ethanediamide (Keypour et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving N-(sec-butyl)-N'-(2-methylphenyl)ethanediamide derivatives are diverse. For example, the synthesis of labelled organophosphorus pesticides illustrates the compound's reactivity and its potential for functionalization (Yoshitake et al., 1977). Intramolecular stacking in platinum(II) coordination spheres using similar ethanediamine derivatives reveals significant information on the compound's chemical behavior (Goto, Matsumoto, Sumimoto, & Kurosaki, 2000).
Physical Properties Analysis
Studies on the supramolecular structure of phenyl derivatives of butanol isomers, including those similar to N-(sec-butyl)-N'-(2-methylphenyl)ethanediamide, offer valuable insights into the compound's physical properties, such as molecular organization and hydrogen bonding patterns (Grelska et al., 2022).
Chemical Properties Analysis
The chemical properties of N-(sec-butyl)-N'-(2-methylphenyl)ethanediamide derivatives can be inferred from studies on organometallic π-complexes and reactions with n-butyllithium, highlighting the versatility and reactivity of these compounds (Watanabe, Kawanishi, & Furukawa, 1991). Understanding these properties is crucial for applications in various chemical reactions and synthesis strategies.
properties
IUPAC Name |
N'-butan-2-yl-N-(2-methylphenyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-10(3)14-12(16)13(17)15-11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUHHJGXCOQLGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=CC=CC=C1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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